molecular formula C7H8N4O2 B11911223 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B11911223
M. Wt: 180.16 g/mol
InChI Key: PGTPONSEXUBFSF-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

The synthesis of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the formation of pyrazol-3-one substrates followed by cyclization reactions. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate then undergoes cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods often employ similar synthetic routes but may utilize different catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

1-ethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C7H8N4O2/c1-2-11-5-4(3-8-11)6(12)10-7(13)9-5/h3H,2H2,1H3,(H2,9,10,12,13)

InChI Key

PGTPONSEXUBFSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=O)NC(=O)N2

Origin of Product

United States

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